Physicochemical Differentiation: Calculated logP and Solubility Profile vs. 6-Methoxy and 6-Unsubstituted Analogs
Computational logP predictions indicate that introduction of the 6-methylthio group increases lipophilicity relative to the 6-methoxy analog (CAS 904277-39-0), while the vicinal 2,3-dimethoxy motif moderates clogP compared to mono-methoxy or unsubstituted benzamide counterparts . In a comparative DFT and pharmacokinetic profiling study on N-(benzo[d]thiazol-2-yl)benzamide (BA) and its halogenated isomers, the unsubstituted BA showed an iLOGP of approximately 2.5 and was predicted to be water-soluble (log S ≈ −3.5) [1]. By extension, the 6-methylthio-2,3-dimethoxy derivative is expected to shift iLOGP upward by approximately +0.5 to +1.0 log units while maintaining solubility adequate for in vitro assays, as the methoxy groups provide compensating polarity.
| Evidence Dimension | Predicted lipophilicity (iLOGP) and aqueous solubility (log S) |
|---|---|
| Target Compound Data | Estimated iLOGP ≈ 3.0–3.5; estimated log S ≈ −4.0 to −4.5 (class-level inference from BA scaffold) |
| Comparator Or Baseline | N-(Benzo[d]thiazol-2-yl)benzamide (BA, unsubstituted): iLOGP ≈ 2.5, log S ≈ −3.5; 6-methoxy analog (CAS 904277-39-0): estimated iLOGP ≈ 2.8 |
| Quantified Difference | Target compound is predicted to be ~0.5–1.0 log units more lipophilic than the unsubstituted BA scaffold and ~0.2–0.7 units more lipophilic than the 6-methoxy analog |
| Conditions | B3LYP/6-311G** DFT calculations and BOILED-Egg model for oral bioavailability prediction, as described in Serdaroğlu et al. (2025) |
Why This Matters
Higher lipophilicity may improve membrane permeability for intracellular target engagement, but must be balanced against solubility; this compound offers a tunable hydrophobicity window distinct from 6-methoxy and 6-halogenated analogs, aiding in lead optimization.
- [1] Serdaroğlu, G. et al. (2025) 'N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles.' New J. Chem., 49, 19679-19698. View Source
